tert-butyl 3,3-dimethylbutanoate
Overview
Description
tert-Butyl 3,3-dimethylbutanoate: is an organic compound with the molecular formula C10H20O2. It is an ester derived from 3,3-dimethylbutanoic acid and tert-butanol. This compound is known for its use in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3,3-dimethylbutanoate can be synthesized through the esterification of 3,3-dimethylbutanoic acid with tert-butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,3-dimethylbutanoic acid and tert-butanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Sodium methoxide or other alkoxide catalysts.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: 3,3-dimethylbutanoic acid and tert-butanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
tert-Butyl 3,3-dimethylbutanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the development of new materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethylbutanoate involves its interaction with various molecular targets. In transesterification reactions, the tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses to release the new ester and the leaving group .
Comparison with Similar Compounds
Methyl 3,3-dimethylbutanoate: Similar ester with a methyl group instead of a tert-butyl group.
tert-Butyl acetate: Another tert-butyl ester with different chemical properties.
Uniqueness: tert-Butyl 3,3-dimethylbutanoate is unique due to its bulky tert-butyl group, which provides steric hindrance and affects its reactivity and stability compared to other esters. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
tert-butyl 3,3-dimethylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-8(11)12-10(4,5)6/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSMAJWAQZWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219387 | |
Record name | Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69341-75-9 | |
Record name | Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069341759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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